molecular formula C24H20N2O3S3 B15038314 2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15038314
M. Wt: 480.6 g/mol
InChI Key: HNUVVSFWZWKSPB-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiolo and isoindole moieties. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of thioxo and oxo groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-oxo-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2,2,6,6-tetramethylpiperidinooxy (TEMPO): Known for its use as an oxidation catalyst.

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in organic synthesis and as a radical scavenger.

    Hexane, 3,3,4,4-tetramethyl-: Utilized in various chemical reactions and as a solvent.

These compounds share some functional similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C24H20N2O3S3

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2-oxo-2-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H20N2O3S3/c1-12-9-16-17(10-13(12)2)26(24(3,4)20-19(16)23(30)32-31-20)18(27)11-25-21(28)14-7-5-6-8-15(14)22(25)29/h5-10H,11H2,1-4H3

InChI Key

HNUVVSFWZWKSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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